molecular formula C19H19ClN2O2S B4132248 1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4132248
M. Wt: 374.9 g/mol
InChI Key: VOUMAFVQTRBPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has attracted interest from scientists due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and serotonin. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(Benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to possess various biochemical and physiological effects. It has been found to possess anticonvulsant and analgesic properties, which make it a promising candidate for the treatment of epilepsy and chronic pain. It has also been shown to possess anti-inflammatory and anti-tumor properties, which suggest that it may have potential applications in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its ability to modulate the activity of various neurotransmitters and enzymes, which make it a versatile compound for studying the mechanisms of various diseases. However, the limitations of using this compound include its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate its potential applications in the treatment of epilepsy and chronic pain. Another direction is to study its anti-inflammatory and anti-tumor properties for the development of new drugs for the treatment of inflammatory diseases and cancer. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

1-[(Benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been the subject of various scientific studies due to its potential applications in the field of medicine. This compound has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to exhibit activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14-11-19(24,16-7-9-17(20)10-8-16)22(21-14)18(23)13-25-12-15-5-3-2-4-6-15/h2-10,24H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMAFVQTRBPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
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1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

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